Cas no 177735-09-0 ((3-Methylthiophen-2-yl)boronic acid)

(3-Methylthiophen-2-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-Methylthiophen-2-yl)boronic acid
- AKOS B003946
- 3-METHYL-2-THIENYLBORONIC ACID
- 3-METHYL-2-THIOPHENEBORONIC ACID
- 3-Methylthiophene-2-boronic acid
- 3-methylthiophen-2-yl-2-boronic acid
- 3-Methylthiophene-2-boronic acid ,99%
- 3-methylthiophene-2-boronic acid, AldrichCPR
- Boronic acid, B-(3-methyl-2-thienyl)-
- J-512935
- DTXSID30390946
- MOOOGTOEKZWEJA-UHFFFAOYSA-N
- A3939
- CS-W001236
- AB05348
- MFCD00236049
- Boronic acid, (3-methyl-2-thienyl)-
- AKOS000304477
- 177735-09-0
- 3-Methylthiophene-2-boronicacid
- 3-methylthiophen-2-ylboronic acid
- EN300-212499
- SCHEMBL133332
- 3-methylthiophen-2yl-boronic acid
- FT-0643718
- AS-17804
- AM803368
- STK045659
- DB-006488
-
- MDL: MFCD00236049
- インチ: InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3
- InChIKey: MOOOGTOEKZWEJA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(B(O)O)SC=C1
計算された属性
- せいみつぶんしりょう: 142.02600
- どういたいしつりょう: 142.026
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7A^2
じっけんとくせい
- 密度みつど: 1.25
- ゆうかいてん: 192-196℃
- ふってん: 302.1℃ at 760 mmHg
- フラッシュポイント: 136.5°C
- 屈折率: 1.55
- PSA: 68.70000
- LogP: -0.26370
(3-Methylthiophen-2-yl)boronic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store long-term at -20°C
(3-Methylthiophen-2-yl)boronic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-Methylthiophen-2-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-212499-0.5g |
(3-methylthiophen-2-yl)boronic acid |
177735-09-0 | 0.5g |
$116.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023970-25g |
3-Methylthiophene-2-boronic acid |
177735-09-0 | 95% | 25g |
¥5019 | 2023-04-15 | |
Enamine | EN300-212499-1.0g |
(3-methylthiophen-2-yl)boronic acid |
177735-09-0 | 1g |
$185.0 | 2023-05-23 | ||
eNovation Chemicals LLC | D547445-5g |
(3-Methylthiophen-2-yl)boronic acid |
177735-09-0 | 97% | 5g |
$463 | 2024-05-24 | |
TRC | M218883-50mg |
3-Methylthiophene-2-boronic Acid |
177735-09-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A169004842-5g |
(3-Methylthiophen-2-yl)boronic acid |
177735-09-0 | 97% | 5g |
$305.91 | 2022-04-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028258-250mg |
(3-Methylthiophen-2-yl)boronic acid |
177735-09-0 | 98% | 250mg |
¥294 | 2023-09-09 | |
Matrix Scientific | 035541-5g |
3-Methylthiophene-2-boronic acid |
177735-09-0 | 5g |
$390.00 | 2023-09-06 | ||
TRC | M218883-10mg |
3-Methylthiophene-2-boronic Acid |
177735-09-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM111019-1g |
(3-Methylthiophen-2-yl)boronic acid |
177735-09-0 | 97% | 1g |
$108 | 2021-08-06 |
(3-Methylthiophen-2-yl)boronic acid 関連文献
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1. A convergent approach to (R)-Tiagabine by a regio- and stereocontrolled hydroiodination of alkynesGiuseppe Bartoli,Roberto Cipolletti,Giustino Di Antonio,Riccardo Giovannini,Silvia Lanari,Mauro Marcolini,Enrico Marcantoni Org. Biomol. Chem. 2010 8 3509
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Yuna Kim,Masahiro Funahashi,Nobuyuki Tamaoki RSC Adv. 2014 4 60511
(3-Methylthiophen-2-yl)boronic acidに関する追加情報
(3-Methylthiophen-2-yl)boronic Acid: A Comprehensive Overview
(3-Methylthiophen-2-yl)boronic acid, also known by its CAS number 177735-09-0, is a versatile and significant compound in the field of organic chemistry. This compound, which belongs to the class of boronic acids, has garnered considerable attention due to its unique properties and wide-ranging applications in various chemical and biological contexts. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in both academic and industrial settings.
The structure of (3-Methylthiophen-2-yl)boronic acid comprises a thiophene ring substituted with a methyl group at the 3-position and a boronic acid group at the 2-position. This arrangement imparts the molecule with distinctive electronic and steric properties, making it highly suitable for various chemical transformations. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, contributes to the compound's stability and reactivity, while the boronic acid group enables participation in cross-coupling reactions—a cornerstone of modern organic synthesis.
Recent studies have highlighted the role of (3-Methylthiophen-2-yl)boronic acid in the synthesis of bioactive molecules and materials science. For instance, researchers have employed this compound as a key intermediate in the construction of complex natural product analogs and functional materials. Its ability to undergo Suzuki-Miyaura coupling reactions has been particularly exploited, allowing for the efficient assembly of biaryl structures with potential applications in drug discovery and electronic materials.
In addition to its synthetic utility, (3-Methylthiophen-2-yl)boronic acid has been investigated for its biological activity. Preclinical studies suggest that derivatives of this compound may exhibit promising anti-inflammatory or antioxidant properties, opening avenues for further exploration in pharmacological research. The integration of computational chemistry techniques has also facilitated a deeper understanding of its molecular interactions, paving the way for optimized designs tailored to specific therapeutic targets.
The synthesis of (3-Methylthiophen-2-yl)boronic acid typically involves multi-step processes that combine traditional organic reactions with modern catalytic methods. One common approach entails the hydroboration of an appropriately substituted thiophene derivative, followed by oxidative workup to yield the desired boronic acid. Innovations in catalysis, such as the use of palladium catalysts or microwave-assisted conditions, have significantly enhanced the efficiency and scalability of these syntheses.
From an environmental standpoint, researchers have increasingly focused on developing sustainable routes for synthesizing (3-Methylthiophen-2-yl)boronic acid. Green chemistry principles, including the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes to minimize ecological impact. Such efforts underscore the compound's relevance not only in scientific research but also in addressing global sustainability challenges.
In conclusion, (3-Methylthiophen-2-yl)boronic acid, with its unique structural features and diverse applications, remains a focal point in contemporary organic chemistry. Its continued exploration across various disciplines ensures that it will play an integral role in advancing both fundamental scientific understanding and practical technological innovations.
177735-09-0 ((3-Methylthiophen-2-yl)boronic acid) 関連製品
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